molecular formula C9H9ClO2 B156443 3-(2-Chlorophenyl)propionic acid CAS No. 1643-28-3

3-(2-Chlorophenyl)propionic acid

Cat. No.: B156443
CAS No.: 1643-28-3
M. Wt: 184.62 g/mol
InChI Key: KZMDFTFGWIVSNQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propionic acid (CAS: 1643-28-3) is a chlorinated aromatic carboxylic acid with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Structurally, it consists of a propionic acid chain (-CH₂-CH₂-COOH) attached to a 2-chlorophenyl ring. The ortho-chloro substituent introduces steric hindrance and electronic effects, influencing its physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chlorophenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with malonic acid in the presence of sodium ethoxide, followed by decarboxylation . Another method includes the Friedel-Crafts alkylation of benzene with 3-chloropropionic acid in the presence of aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block
3-(2-Chlorophenyl)propionic acid is recognized as a valuable precursor in the synthesis of pharmaceutical compounds. It has been utilized in the development of drugs aimed at treating neurological disorders, leveraging its structural properties to enhance drug efficacy and specificity .

Case Study: Neurological Disorders
Research indicates that derivatives of this compound can modulate neurotransmitter activity, potentially leading to new treatments for conditions such as epilepsy and depression. For instance, studies have shown that modifications to the compound's structure can yield derivatives with improved binding affinities to neurotransmitter receptors .

Neurotransmitter Research

Modulation Studies
The compound plays a significant role in studies focused on neurotransmitter modulation. It helps researchers explore its effects on synaptic transmission, which is crucial for understanding various neurological conditions .

Implications for Therapeutics
By investigating how this compound interacts with neurotransmitter systems, scientists aim to identify new therapeutic strategies for enhancing synaptic function and addressing disorders linked to neurotransmitter imbalances .

Biochemical Assays

Enzyme Activity Evaluation
In biochemical assays, this compound is employed to assess enzyme activity and receptor interactions. This application is vital for elucidating metabolic pathways and understanding drug interactions at a molecular level .

Research Findings
Studies utilizing this compound have provided insights into various biological processes, including metabolic regulation and the identification of potential drug targets in disease pathways .

Material Science

Novel Polymers Development
In material science, researchers are investigating the potential of this compound in creating novel polymers with specific functional properties. This exploration aims to enhance product performance in various applications, including coatings and biomedical materials .

Case Study: Polymer Properties
Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Academic Research

Educational Use
The compound is widely utilized in academic settings for both teaching and research purposes. It serves as an excellent model for students and researchers to explore amino acid chemistry and its diverse applications across different scientific disciplines .

Research Initiatives
Academic institutions have adopted this compound in various research initiatives aimed at synthesizing new compounds and studying their properties, thus contributing to the broader field of organic chemistry .

Summary Table of Applications

Application Area Description
Pharmaceutical Development Building block for drugs targeting neurological disorders
Neurotransmitter Research Modulation studies related to synaptic transmission
Biochemical Assays Evaluating enzyme activity and receptor interactions
Material Science Development of novel polymers with enhanced properties
Academic Research Educational use in teaching amino acid chemistry

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)propionic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 3-(2-chlorophenyl)propionic acid with structurally related phenylpropionic acid derivatives:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cl C₉H₉ClO₂ 184.62 Intermediate in organic synthesis; potential phytotoxicity
3-(4-Chlorophenyl)propionic acid 4-Cl C₉H₉ClO₂ 184.62 Higher phytotoxicity against Cuscuta campestris compared to 2-Cl isomer
3-(2-Hydroxyphenyl)propionic acid 2-OH C₉H₁₀O₃ 166.18 Microbial metabolite; oxidized by Pseudomonas spp.
3-(3,4-Dihydroxyphenyl)propionic acid 3,4-diOH C₉H₁₀O₄ 182.18 Antioxidant metabolite in colonic microbiota
3-(4-Methoxyphenyl)propionic acid 4-OCH₃ C₁₀H₁₂O₃ 180.20 Bioactive compound in Chicoreus ramosus with uncharacterized efficacy

Key Observations:

  • Substituent Position : The 4-chloro derivative exhibits stronger phytotoxic activity than the 2-chloro isomer, likely due to reduced steric hindrance and optimized electronic interactions with biological targets .
  • Hydroxyl vs. Chloro Groups : Hydroxylated derivatives (e.g., 3-(2-hydroxyphenyl)propionic acid) are more susceptible to microbial oxidation, whereas chloro substituents impede biodegradation pathways .

Physicochemical Property Trends

  • Solubility : Hydroxylated derivatives (e.g., 3-(2-hydroxyphenyl)propionic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas chloro-substituted analogs are more lipophilic .
  • Crystallography : The para-chloro isomer (β-(p-chlorophenyl)propionic acid) forms denser crystal lattices with stronger intermolecular hydrogen bonds compared to ortho-substituted analogs .

Biological Activity

3-(2-Chlorophenyl)propionic acid (C9H9ClO2), also known as a derivative of propionic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of 2-chlorobenzaldehyde with propionic acid in the presence of a catalyst. The synthesis routes have been documented to yield high purity and efficiency, making it suitable for further biological investigations.

Pharmacological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases . The compound's mechanism involves the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties, which help mitigate oxidative stress. This is particularly relevant in cardiovascular diseases where oxidative stress plays a critical role. The antioxidant effect is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

3. Wound Healing Properties

A notable study investigated the effects of this compound on wound healing in rats. The results demonstrated accelerated wound closure rates and enhanced collagen deposition, which are vital for effective wound healing. The compound was found to promote fibroblast proliferation and migration, indicating its potential therapeutic application in dermatology .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Lipid Accumulation: It reduces lipid accumulation in macrophages by modulating cholesterol efflux pathways, thereby preventing foam cell formation—a key process in atherosclerosis .
  • Regulation of Gene Expression: The compound influences the expression levels of various genes involved in lipid metabolism and inflammation, such as ABCA1 and SR-B1, which are critical for cholesterol transport .
  • Oxidative Stress Reduction: By decreasing reactive oxygen species (ROS) levels and enhancing antioxidant defenses, it protects cells from oxidative damage .

Case Studies

StudyFindings
Wound Healing in Rats This compound significantly accelerated wound healing by promoting fibroblast activity and collagen synthesis .
Inflammation Modulation In macrophage models, the compound reduced IL-6 and IL-1β levels, indicating strong anti-inflammatory effects through NF-κB pathway inhibition .
Cholesterol Metabolism Demonstrated efficacy in reducing intracellular cholesterol levels in ox-LDL-treated macrophages by enhancing cholesterol efflux mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-(2-Chlorophenyl)propionic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation using 2-chlorophenyl precursors followed by reduction of the intermediate ketone. For purification, recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is effective. Ensure anhydrous conditions during synthesis to avoid hydrolysis. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) or melting point determination is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic substitution pattern and propionic acid chain. Key features include:

  • ¹H NMR : A triplet for the methylene group adjacent to the carboxylic acid (~δ 2.6 ppm) and a multiplet for the 2-chlorophenyl protons (~δ 7.2–7.4 ppm).
  • ¹³C NMR : A carbonyl carbon signal at ~δ 175 ppm.
    Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 184 (C₉H₉ClO₂) with fragmentation patterns consistent with loss of COOH .

Q. What safety protocols are critical when handling this compound in laboratories?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Exposure Response : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution for 20 minutes.
  • Storage : Store in a cool, dry place (<25°C) in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound?

  • Methodological Answer : Use advanced analytical techniques such as:

  • LC-ESI-QTOF/MS : To identify degradation products in aqueous matrices (e.g., hydroxylated or dechlorinated derivatives).
  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in a photoreactor and monitor degradation kinetics via HPLC.
  • Microbial Degradation : Incubate with soil or wastewater microbial consortia and analyze metabolites using GC-MS. Reference methods from perfluoroalkyl substance studies for comparative insights .

Q. What strategies mitigate side reactions during the use of this compound in organocatalysis?

  • Methodological Answer :

  • Steric and Electronic Tuning : The electron-withdrawing chlorine atom increases acidity, which can be leveraged in catalysis. However, steric hindrance at the ortho position may reduce reactivity.
  • Byproduct Control : Monitor reactions using in-situ FTIR or Raman spectroscopy to detect intermediates. Optimize solvent polarity (e.g., DMF vs. THF) to suppress undesired pathways like decarboxylation.
  • Computational Modeling : Use DFT calculations to predict reactive sites and transition states .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions. Systematic approaches include:

  • Catalyst Screening : Test palladium (PdCl₂), copper (CuI), or nickel catalysts under inert atmospheres.
  • Kinetic Studies : Use stopped-flow NMR to track reaction progress and identify rate-limiting steps.
  • Isolation of Intermediates : Characterize transient species (e.g., acyl palladium complexes) via X-ray crystallography or MALDI-TOF .

Properties

IUPAC Name

3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDFTFGWIVSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167741
Record name Benzenepropanoic acid, 2-chloro-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-28-3
Record name Benzenepropanoic acid, 2-chloro-
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Record name Benzenepropanoic acid, 2-chloro-
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Synthesis routes and methods I

Procedure details

To a 50 liter flask was added diethyl o-chlorobenzylmalonate (6067 g, 21.31 mol), glacial acetic acid (1090 mL), and concentrated hydrochloric acid (16,000 mL). The reaction was then heated at reflux for 21 hours and 13 minutes. Additional concentrated hydrochloric acid (1840 mL, 5520 mL total) was added at 3.5, 13.5, and 17 hours into the reflux. The reaction was cooled to 0°±2° C. and the resulting solid was collected by suction filtration and washed with water (4L). The solid was suspended in water (8L) and the slurry was stirred for five minutes. The solid was collected by suction filtration and washed with water (20L). The filtrate was pH 2 and tested positive for chlorine. The solid was then washed seven times in the following manner; the solid was suspended in water (8L) and stirred for approximately ten minutes. The solid was collected by suction filtration and washed with water (4L). The filtrate was tested for chloride ion and the pH was recorded. The final filtrate was pH 4.5-5 and tested negative to the presence of chloride ion. A total of 100 liters of water was used to wash the solid. The solid was dried under vacuum at 35°±3° C. for 70 hours to give crude β-2-chlorophenylpropionic acid (3653 g, 93.4%) as a white solid.
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6067 g
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1090 mL
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1840 mL
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Synthesis routes and methods II

Procedure details

A solution of 171.0 g (2.51 mol) of sodium ethoxide in ethanol is admixed with 149.2 g (932 mmol) of diethyl malonate. 50.0 g (311 mmol) of 2-chlorobenzyl chloride are added to this reaction mixture, and after the addition is complete the reaction mixture is refluxed for three hours. After cooling to room temperature, 480 g (1.71 mol) of a KOH solution are added and the mixture is subsequently refluxed for another hour. The ethanol is then distilled off and the residue is subjected to an aqueous work-up and extracted three times with 100 ml each time of diethyl ether. The organic phase is discarded and the aqueous phase is brought to a pH of 1 using concentrated HCl. The mixture is subsequently extracted three times with 100 ml each time of diethyl ether. The combined organic phases are washed with 100 ml of water and then with 100 ml of a saturated NaCl solution.
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171 g
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50 g
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480 g
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Synthesis routes and methods III

Procedure details

3-(2-chloro-phenyl)-acrylic acid (10.00 g, 55.00 mmol) in THF was mixed with Rh/Al2O3 (500 mg) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(2-chloro-phenyl)-propionic acid. 3-(2-chloro-phenyl)-propionic acid (10.0 g, 43.70 mmol) was then reacted with SOCl2 (6.00 mL, 82.26 mmol) and AlCl3 (8.00 g, 60.00 mmol) according to the protocols as outlined in general procedure C to afford the title chloroindanone. iv Berrier, C.; Gesson, J. P.; Jacquesy, J. C.; Renoux, A. Tetrahedron 1984, 40, 4973-4980.
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10 g
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500 mg
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Synthesis routes and methods IV

Procedure details

2-Chlorocinnamic acid (26 g) (ex Aldrich) in glacial acetic acid (250 ml) was subjected to hydrogenation at 45 psi in the presence of 10% palladium/charcoal. Conventional work-up gave 3-(2-chlorophenyl)propanoic acid (26.3 g) which was added to polyphosphoric acid (220 g) at 80° under nitrogen. After stirring for 2 hours at 80° the mixture was allowed to cool and added to water, ether extraction and conventional work up gave 4-chloroindan-1-one as a brown solid (10 g).
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26 g
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250 mL
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Synthesis routes and methods V

Procedure details

Methyl 3-(2-chlorophenyl)propionate was refluxed in 10% aqueous sodium hydroxide (1 l.) for two hours and the reaction mixture was cooled, acidified and filtered. The filter cake was dissolved in hot aqueous sodium bicarbonate and filtered. The filtrate was acidified and filtered to yield 3-(2-chlorophenyl)propionic acid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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